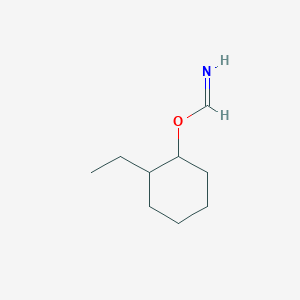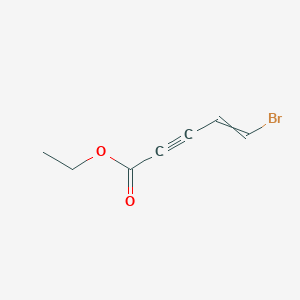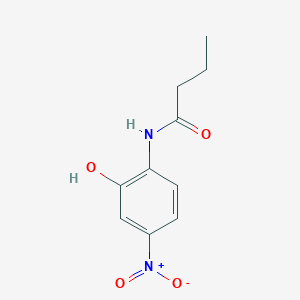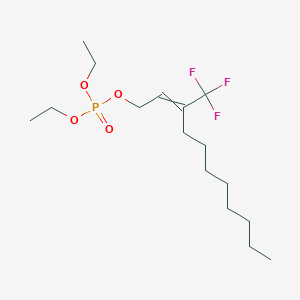
Diethyl 3-(trifluoromethyl)undec-2-EN-1-YL phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a phosphate group, which is essential in many biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate typically involves the reaction of diethyl phosphate with a suitable trifluoromethylated alkene. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of trifluoromethylated compounds.
科学的研究の応用
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s phosphate group makes it relevant in studies involving phosphorylation processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate involves its interaction with molecular targets through its phosphate and trifluoromethyl groups. The phosphate group can participate in phosphorylation reactions, while the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Diethyl phosphate: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
Trifluoromethylated alkenes: Do not contain the phosphate group, limiting their applications in biological studies.
Uniqueness
Diethyl 3-(trifluoromethyl)undec-2-en-1-yl phosphate is unique due to the presence of both the trifluoromethyl and phosphate groups, which confer distinct reactivity and potential applications. This combination makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
821799-35-3 |
|---|---|
分子式 |
C16H30F3O4P |
分子量 |
374.38 g/mol |
IUPAC名 |
diethyl 3-(trifluoromethyl)undec-2-enyl phosphate |
InChI |
InChI=1S/C16H30F3O4P/c1-4-7-8-9-10-11-12-15(16(17,18)19)13-14-23-24(20,21-5-2)22-6-3/h13H,4-12,14H2,1-3H3 |
InChIキー |
ZJVNXJBLDOPJGT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=CCOP(=O)(OCC)OCC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



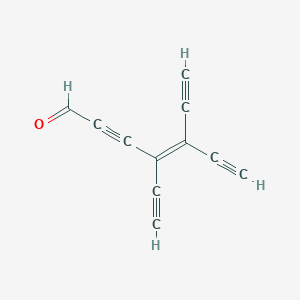

![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
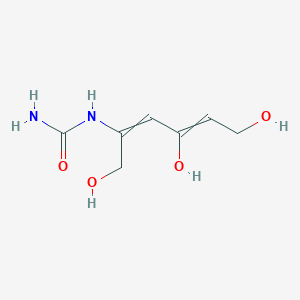
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
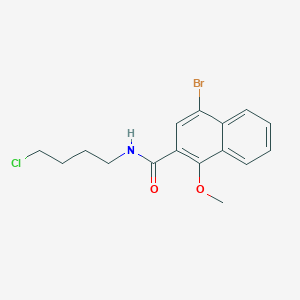
![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
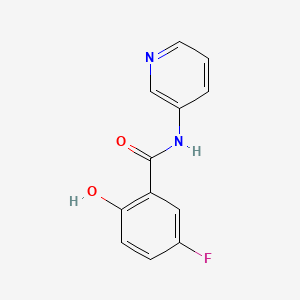
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
